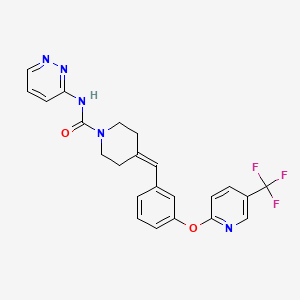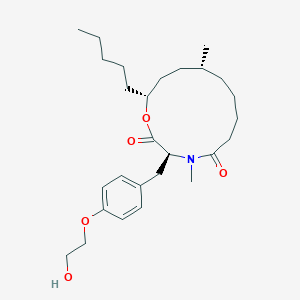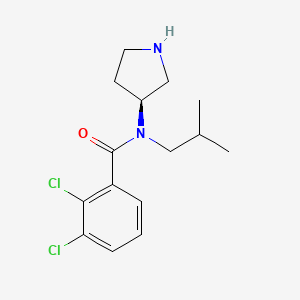
4-Hexynoic acid, 2-(((4-((4-methoxybenzoyl)amino)phenyl)sulfonyl)amino)-6-(4-morpholinyl)-
Overview
Description
PG-530742, also known as PG-116800, is an orally active inhibitor of matrix metalloproteinases. Matrix metalloproteinases are enzymes that play a crucial role in the degradation of extracellular matrix components. PG-530742 has high affinity for matrix metalloproteinases 2, 3, 8, 9, 13, and 14, while having substantially lower affinity for matrix metalloproteinases 1 and 7 . This compound has been investigated for its potential use in treating conditions such as osteoarthritis and cardiovascular diseases .
Preparation Methods
The synthesis of PG-530742 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
PG-530742 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: PG-530742 can undergo substitution reactions where certain functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. .
Scientific Research Applications
Chemistry: As a matrix metalloproteinase inhibitor, PG-530742 is used in research to study the role of these enzymes in various chemical processes.
Biology: The compound is used to investigate the biological functions of matrix metalloproteinases and their involvement in tissue remodeling and disease progression.
Medicine: PG-530742 has been explored for its therapeutic potential in treating osteoarthritis by inhibiting the degradation of cartilage. .
Industry: The compound’s inhibitory activity against matrix metalloproteinases makes it a valuable tool in the development of new drugs and therapeutic agents
Mechanism of Action
PG-530742 exerts its effects by selectively inhibiting certain matrix metalloproteinases that are implicated in the degradation of cartilage and other extracellular matrix components. By inhibiting these enzymes, PG-530742 potentially limits cartilage degradation and disease progression. The molecular targets of PG-530742 include matrix metalloproteinases 2, 3, 8, 9, 13, and 14. The pathways involved in its mechanism of action include the inhibition of enzyme activity, leading to reduced degradation of extracellular matrix components .
Comparison with Similar Compounds
PG-530742 is unique in its high affinity for specific matrix metalloproteinases, particularly matrix metalloproteinases 2, 3, 8, 9, 13, and 14. Similar compounds include other matrix metalloproteinase inhibitors such as:
Marimastat: Another matrix metalloproteinase inhibitor with a broad spectrum of activity.
Batimastat: A matrix metalloproteinase inhibitor that has been studied for its potential in cancer therapy.
Tetracyclines: A class of antibiotics that also exhibit inhibitory activity against matrix metalloproteinases. PG-530742’s specificity for certain matrix metalloproteinases and its oral bioavailability make it a valuable compound for research and therapeutic applications
Properties
| PG-530742 selectively inhibits certain matrix metalloproteinases: In an independent research study, the drug-treated group showed decreased levels of MMP-2, -3, -9, and -13. | |
CAS No. |
291533-11-4 |
Molecular Formula |
C24H27N3O7S |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[[4-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]-6-morpholin-4-ylhex-4-ynoic acid |
InChI |
InChI=1S/C24H27N3O7S/c1-33-20-9-5-18(6-10-20)23(28)25-19-7-11-21(12-8-19)35(31,32)26-22(24(29)30)4-2-3-13-27-14-16-34-17-15-27/h5-12,22,26H,4,13-17H2,1H3,(H,25,28)(H,29,30) |
InChI Key |
JAYVKNDQKXUNOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PG-116800; PG-530742; PGE-7113313; PG 116800; PG 530742; PGE 7113313; PG116800; PG530742; PGE7113313 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



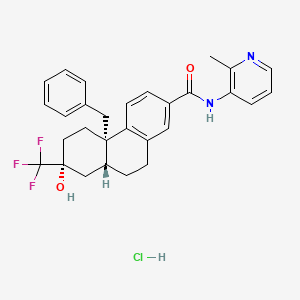


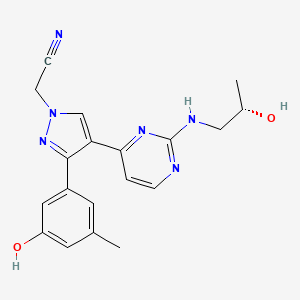

![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)
